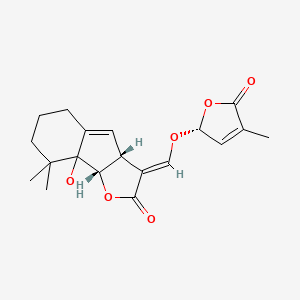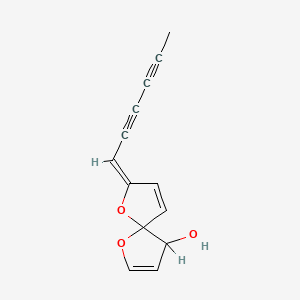
MFMOme
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of MFMOme typically involves the fluorination of dehydroornithine followed by esterification. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) to introduce the fluoromethyl group . The reaction conditions often require anhydrous solvents and low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination and esterification processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
MFMOme undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the fluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various fluorinated derivatives, amines, and substituted ornithine esters .
科学的研究の応用
MFMOme has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its role in inhibiting ornithine decarboxylase, affecting polyamine metabolism.
Industry: Utilized in the production of fluorinated compounds with specific properties.
作用機序
The compound exerts its effects by irreversibly inhibiting ornithine decarboxylase, an enzyme crucial for polyamine biosynthesis. This inhibition leads to a decrease in polyamine levels, which are essential for cell growth and proliferation . The molecular targets include the active site of ornithine decarboxylase, where the compound binds and prevents the enzyme’s activity .
類似化合物との比較
Similar Compounds
α-Difluoromethylornithine (DFMO): Another inhibitor of ornithine decarboxylase, but less potent than MFMOme.
(2R,5R)-6-Heptyne-2,5-diamine (MAP): A potent enzyme-activated irreversible inhibitor of ornithine decarboxylase.
Uniqueness
This compound is unique due to its higher potency and longer duration of action compared to similar compounds. It also exhibits better antitumor efficiency in certain models .
特性
CAS番号 |
96681-91-3 |
|---|---|
分子式 |
C7H13FN2O2 |
分子量 |
176.19 g/mol |
IUPAC名 |
methyl (E)-2,5-diamino-2-(fluoromethyl)pent-3-enoate |
InChI |
InChI=1S/C7H13FN2O2/c1-12-6(11)7(10,5-8)3-2-4-9/h2-3H,4-5,9-10H2,1H3/b3-2+ |
InChIキー |
KIQXCFBLXGRXPY-NSCUHMNNSA-N |
SMILES |
COC(=O)C(CF)(C=CCN)N |
異性体SMILES |
COC(=O)C(CF)(/C=C/CN)N |
正規SMILES |
COC(=O)C(CF)(C=CCN)N |
Key on ui other cas no. |
107742-04-1 |
同義語 |
2,5-diamino-2-(fluoromethyl)-3-pentenoic acid methyl ester 2-(fluoromethyl)dehydroornithine methyl ester alpha-monofluoromethyldehydroornithine methyl ester MDL 72403 MDL-72403 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![8-nitro-2-[(E)-2-(4-nitrophenyl)ethenyl]quinoline](/img/structure/B1230883.png)


![methyl (7E)-7-[(2S)-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopent-3-en-1-ylidene]heptanoate](/img/structure/B1230888.png)






![6-[[(2-Ethoxy-1-naphthalenyl)carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B1230902.png)
![3-(4-chlorophenyl)-1-methyl-N-[3-(1-pyrrolidinyl)propyl]-5-thieno[2,3-c]pyrazolecarboxamide](/img/structure/B1230904.png)
![N-[2-(4-ethyl-1-piperazinyl)-4-methyl-6-quinolinyl]-2-pyrazinecarboxamide](/img/structure/B1230905.png)
